![molecular formula C18H13N3S B12519108 Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- CAS No. 656807-62-4](/img/structure/B12519108.png)
Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a fused pyrimidine and quinoline ring system with a thione group at the 2-position, a methyl group at the 9-position, and a phenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be achieved through various synthetic routes. One common method involves a multi-component reaction using barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of pyrimidoquinolines with various substituents on the benzene ring . Another approach involves the use of 6-aminouracils, aldehydes, and cyclohexanone derivatives . These methods offer significant improvements over traditional synthetic routes by providing higher yields and more straightforward procedures.
Industrial Production Methods: Industrial production of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- typically involves large-scale multi-component reactions. The use of commercially available starting materials, such as barbituric acid and anilines, allows for cost-effective and scalable production. Additionally, green chemistry techniques, such as mechanochemical synthesis using a ball-mill, have been employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions include various substituted pyrimidoquinolines with enhanced biological activities.
Applications De Recherche Scientifique
In medicinal chemistry, this compound has shown promising anticancer activity against different cancer cell lines, including MCF-7, A549, and K562 . It also exhibits activity against enzymes and receptors such as tyrosine kinases and HDM2 ubiquitin ligase, which are involved in promoting apoptosis and DNA repair .
In addition to its anticancer properties, pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- has been investigated for its antimicrobial, antifungal, and antiviral activities . Its diverse biological activities make it a valuable compound for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, such as tyrosine kinases and HDM2 ubiquitin ligase, leading to the inhibition of their activity . This inhibition results in the induction of apoptosis, cell cycle arrest, and DNA damage repair, which are crucial for its anticancer activity .
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines and quinoline derivatives. These compounds share structural similarities and exhibit comparable biological activities. pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- stands out due to its unique thione group at the 2-position, which contributes to its distinct pharmacological properties .
List of Similar Compounds:- Pyrido[2,3-d]pyrimidines
- Quinoline derivatives
- 5-deazaflavins
- 6-aminouracil derivatives
Propriétés
Numéro CAS |
656807-62-4 |
|---|---|
Formule moléculaire |
C18H13N3S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
9-methyl-1-phenylpyrimido[4,5-b]quinoline-2-thione |
InChI |
InChI=1S/C18H13N3S/c1-12-6-5-7-13-10-14-11-19-18(22)21(17(14)20-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3 |
Clé InChI |
UAKHJCZNYXQVTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C3C=NC(=S)N(C3=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


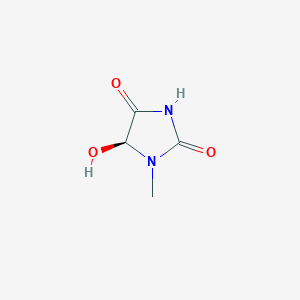
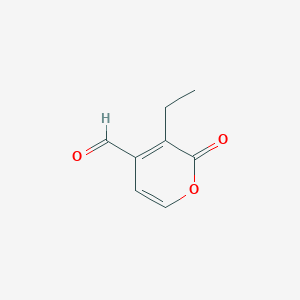
![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)

![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
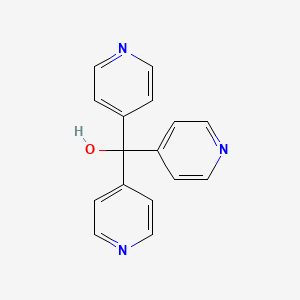
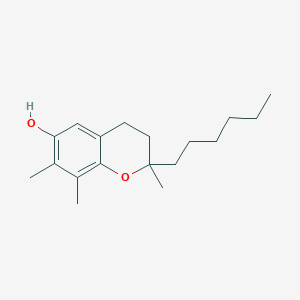
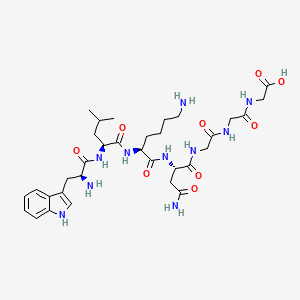

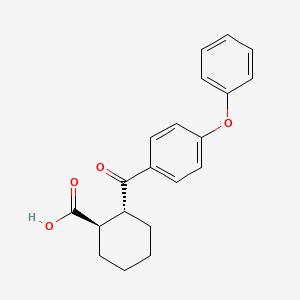
![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)

![7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519087.png)

